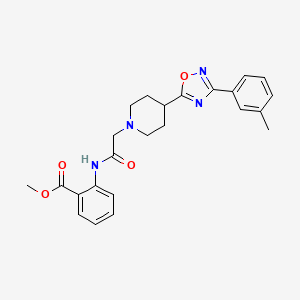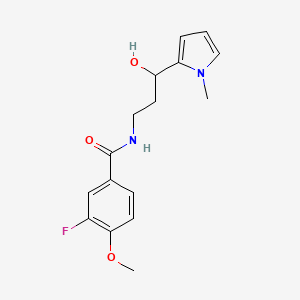
3-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methoxybenzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activity. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds that have been synthesized and studied for their potential use in medical imaging, particularly in positron emission tomography (PET), and for their pharmacological properties, such as antiproliferative activity against cancer cell lines and antagonistic activity against certain receptors .
Synthesis Analysis
The synthesis of related benzamide derivatives often involves multi-step reactions, including the use of photoaffinity labeling, radiofluorination, and the application of reagents like diethylaminosulfur trifluoride (DAST) for the introduction of fluorine atoms . For instance, the synthesis of a photoaffinity analog of an influenza fusion inhibitor involved tritiation, coupling reactions, and purification steps to achieve high radiochemical purity . Similarly, the synthesis of a potential PET radiotracer involved a one-pot, two-step method, starting with radiofluorination followed by coupling with a benzamide derivative . These methods highlight the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography and density functional theory (DFT) calculations. These methods provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the compound's geometry and potential intermolecular interactions . For example, the crystal structure of a related compound was determined to belong to the tetragonal system, and DFT calculations were used to compare optimized geometric parameters with experimental values .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including nucleophilic substitution reactions, which are commonly used in the radiosynthesis of PET tracers . These reactions often involve the use of tosylate precursors and [18F]fluoride to introduce fluorine-18 into the molecule, which is a key step in the preparation of radiotracers for PET imaging .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their radiochemical purity, specific activity, and solubility, are critical for their application in medical imaging and pharmacology . For instance, the radiochemical purity of synthesized compounds is often greater than 99%, and specific activities can range from hundreds to thousands of Ci/mmol, indicating the high quality of these compounds for in vivo use . Additionally, the solubility of the final product in suitable solvents, such as sterile saline, is essential for in vivo studies .
科学的研究の応用
Pharmacokinetic Simulation in Drug Development
A study by Harrison et al. (2012) highlights the use of pharmacokinetic simulation in drug development, particularly in addressing human pharmacokinetic uncertainty. This approach is vital for compounds like 3-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methoxybenzamide, as it aids in understanding their behavior in human systems, guiding dosing and safety profiles (Harrison et al., 2012).
Radiolabeled Antagonists for Neurotransmission Study
Research on [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine ([18F]p-MPPF) by Plenevaux et al. (2000) illustrates the use of radiolabeled antagonists in studying serotonergic neurotransmission. This methodology could potentially be adapted for studying the interaction of this compound with biological systems (Plenevaux et al., 2000).
Imaging and Radioligand Development
Tu et al. (2007) focused on developing fluorine-containing benzamide analogs for PET imaging of sigma-2 receptors in solid tumors. This kind of research is significant for understanding the distribution and potential therapeutic effects of compounds like this compound in cancer research (Tu et al., 2007).
Fluorine-18 Labeling in Neuroimaging
Mukherjee (1996) explored the development of fluorine-18 labeled radiotracers for neuroimaging. This technique could be applicable for tracking the distribution and effects of this compound in neurological contexts (Mukherjee, 1996).
Antibacterial Applications
Haydon et al. (2010) explored the development of benzamide derivatives as antibacterial agents. While not directly related to this compound, this research offers insights into how similar compounds might be used in combating bacterial infections (Haydon et al., 2010).
特性
IUPAC Name |
3-fluoro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3/c1-19-9-3-4-13(19)14(20)7-8-18-16(21)11-5-6-15(22-2)12(17)10-11/h3-6,9-10,14,20H,7-8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAZAVYQWFADIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2=CC(=C(C=C2)OC)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



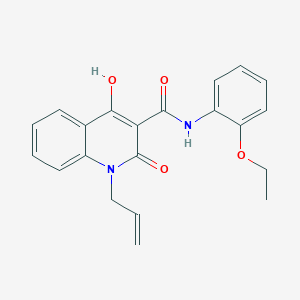
![7-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2503247.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2503248.png)
![(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione](/img/structure/B2503251.png)
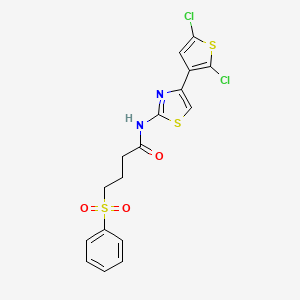
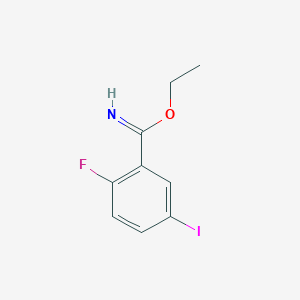
![2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2503257.png)
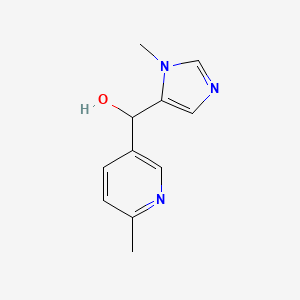
![2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2503259.png)
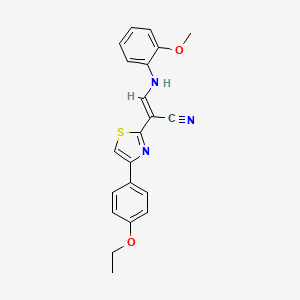
![methyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2503264.png)
